(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone
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Overview
Description
(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H12ClNO. This compound is part of the benzophenone family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone typically involves the reaction of 2-amino-5-chloro-4-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol
- (2-Amino-5-chlorophenyl)(phenyl)methanol
Uniqueness
(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone is unique due to the presence of both amino and chloro substituents on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl group further enhances its lipophilicity, potentially affecting its pharmacokinetic properties .
Properties
CAS No. |
36243-96-6 |
---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
(2-amino-5-chloro-4-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12ClNO/c1-9-7-13(16)11(8-12(9)15)14(17)10-5-3-2-4-6-10/h2-8H,16H2,1H3 |
InChI Key |
HIGOILCPVPCUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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